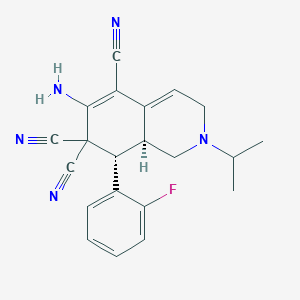![molecular formula C29H25N3O3 B11673487 Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1'-biphenyl]-4-yl-2-oxoethyl ester CAS No. 292612-36-3](/img/structure/B11673487.png)
Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1'-biphenyl]-4-yl-2-oxoethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1’-biphenyl]-4-yl-2-oxoethyl ester is a complex organic compound known for its unique structural properties and applications. This compound is characterized by the presence of a benzoic acid moiety linked to a biphenyl group and a dimethylamino phenyl diazenyl group. It is often used in various scientific research fields due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1’-biphenyl]-4-yl-2-oxoethyl ester typically involves multiple steps. One common method includes the diazotization of 4-(dimethylamino)aniline followed by coupling with benzoic acid derivatives. The reaction conditions often require acidic or basic environments to facilitate the formation of the diazenyl linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1’-biphenyl]-4-yl-2-oxoethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The diazenyl group can participate in electron transfer reactions, while the biphenyl and benzoic acid moieties can interact with hydrophobic and hydrophilic regions of biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 4-[2-[4-(dimethylamino)phenyl]diazenyl]-: Similar structure but with different substitution patterns.
2-(4-Hydroxyphenylazo)benzoic acid: Contains a hydroxy group instead of a dimethylamino group.
Uniqueness
The unique combination of the dimethylamino phenyl diazenyl group and the biphenyl ester linkage in benzoic acid, 2-[2-[4-(dimethylamino)phenyl]diazenyl]-, 2-[1,1’-biphenyl]-4-yl-2-oxoethyl ester imparts distinct chemical and biological properties that are not observed in similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
292612-36-3 |
|---|---|
Molekularformel |
C29H25N3O3 |
Molekulargewicht |
463.5 g/mol |
IUPAC-Name |
[2-oxo-2-(4-phenylphenyl)ethyl] 2-[[4-(dimethylamino)phenyl]diazenyl]benzoate |
InChI |
InChI=1S/C29H25N3O3/c1-32(2)25-18-16-24(17-19-25)30-31-27-11-7-6-10-26(27)29(34)35-20-28(33)23-14-12-22(13-15-23)21-8-4-3-5-9-21/h3-19H,20H2,1-2H3 |
InChI-Schlüssel |
MYFBDVCGONLPCJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)N=NC2=CC=CC=C2C(=O)OCC(=O)C3=CC=C(C=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Z)-4-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-phenylpyrazolidine-3,5-dione](/img/structure/B11673405.png)


![ethyl (2Z)-5-(3,4-dimethoxyphenyl)-7-methyl-2-[3-(naphthalen-1-ylmethoxy)benzylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11673433.png)

![N-(4,6-Di-piperidin-1-yl-[1,3,5]triazin-2-yl)-N'-(2-methoxy-3-nitro-benzylidene)-hydrazine](/img/structure/B11673446.png)
![N'-[(Z)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11673454.png)

![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-chlorophenyl)sulfanyl]methyl}-4-[1-(morpholin-4-yl)ethylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11673474.png)
![N-phenyl-N-[4-({(2E)-2-[4-(propan-2-yloxy)benzylidene]hydrazinyl}carbonyl)benzyl]methanesulfonamide](/img/structure/B11673477.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-fluorophenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11673491.png)

![3-(4-methylphenyl)-N'-[(1E)-1-phenylethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11673506.png)
![N,N-dibenzyl-3-chloro-5-phenyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11673509.png)
